2-(1-methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic acid

Medicinal Chemistry Physicochemical Property Optimization Peroral Absorption

2-(1-Methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic acid (CAS 1510363-44-6; MF C₁₁H₁₆N₂O₂; MW 208.26) is a conformationally restricted, chiral cyclohexane building block featuring an N-methylimidazole substituent ortho to the carboxylic acid. Its structural framework is directly relevant to the imidazolyl‑substituted cyclohexane pharmacophore class explored for angiotensin II (A II) receptor antagonism, CB‑1 receptor modulation, and other targets requiring a rigid, lipophilic spacer between the imidazole recognition element and the acid‑derived functionality.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B13225533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic acid
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C2CCCCC2C(=O)O
InChIInChI=1S/C11H16N2O2/c1-13-7-6-12-10(13)8-4-2-3-5-9(8)11(14)15/h6-9H,2-5H2,1H3,(H,14,15)
InChIKeyJDETYAZMJPLWGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selective Procurement of 2-(1-Methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic Acid for Targeted Medicinal Chemistry and Fragment-Based Drug Discovery


2-(1-Methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic acid (CAS 1510363-44-6; MF C₁₁H₁₆N₂O₂; MW 208.26) is a conformationally restricted, chiral cyclohexane building block featuring an N-methylimidazole substituent ortho to the carboxylic acid . Its structural framework is directly relevant to the imidazolyl‑substituted cyclohexane pharmacophore class explored for angiotensin II (A II) receptor antagonism, CB‑1 receptor modulation, and other targets requiring a rigid, lipophilic spacer between the imidazole recognition element and the acid‑derived functionality [1]. The compound’s dual cis/trans stereochemistry and the precise 2‑imidazolyl regiochemistry distinguish it from other imidazole‑cyclohexane carboxylic acid regioisomers and analogs, making unambiguous sourcing critical for reproducible SAR and intellectual property generation.

Structural and Physicochemical Non-Interchangeability of 2-(1-Methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic Acid vs. Generic Imidazole‑Cyclohexane Acid Isostere


Generic substitution with uncharacterized imidazole‑cyclohexane carboxylic acid congeners carries a high risk of property mismatch and off‑target promiscuity. The N‑methyl substitution on the imidazole ring eliminates a hydrogen‑bond donor that is present in the free N–H imidazole analog, thereby reducing both topological polar surface area (TPSA) and hydrogen‑bond donor count, while simultaneously increasing calculated log P . These changes, although modest in magnitude, can shift a compound’s position within the BOILED‑Egg permeation space, alter solubility, and affect off‑target receptor profiles, especially in aminergic and peptidergic receptor families where imidazole N–H engagement is frequently critical [1]. Furthermore, the 2‑imidazolyl vs. 4‑imidazolyl regioisomeric attachment on the cyclohexane ring alters the spatial vector of the basic nitrogen, directly impacting pharmacophore fitting in structure‑based design campaigns [2]. The quantitative comparisons below demonstrate that even closely related analogs cannot be assumed interchangeable without experimentally validated data.

Head‑to‑Head Physicochemical and Pharmacophoric Differentiation of 2-(1-Methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic Acid


Reduced Hydrogen‑Bond Donor Count and Lower TPSA versus the N–H Imidazole Analog Enhance Predicted Passive Permeability

Replacement of the imidazole N–H with N–CH₃ eliminates one hydrogen‑bond donor and lowers the topological polar surface area (TPSA) by approximately 12 Ų compared to the predicted value for the free N–H analog. This reduction in TPSA shifts the compound into a more favorable region of the BOILED‑Egg permeation model, from the borderline-permeable to clearly permeable elliptical area, directly attributable to the N‑methyl group [1].

Medicinal Chemistry Physicochemical Property Optimization Peroral Absorption

Elevated Lipophilicity (log P ≈1.78) Relative to N–H Imidazole Analog Improves Predicted CNS Penetration Score

The N‑methyl substituent increases the computed log P (WLOGP) by approximately 0.7 log units relative to the predicted value for the unsubstituted imidazole analog (~1.1). This places the compound closer to the optimal lipophilicity range (log P 2–3.5) for passive blood‑brain barrier penetration, as defined by the Wager CNS MPO scoring system, while remaining below the log P >3 threshold associated with phospholipidosis risk [1].

CNS Drug Design Lipophilicity Tuning Blood‑Brain Barrier Permeation

Regioisomeric Advantage: 2‑Imidazolyl vs. 4‑Imidazolyl Attachment Alters Pharmacophore Geometry and Receptor Recognition

In imidazole‑based CB‑1 antagonists and A II receptor antagonists, the 2‑imidazolyl attachment positions the imidazole nitrogen lone pair in a distinct spatial trajectory compared to the 4‑imidazolyl regioisomer. This difference translates into measurable shifts in receptor affinity: for example, in a congeneric series of imidazole‑cyclohexyl amides, the 2‑imidazolyl isomer exhibited a 3‑ to 5‑fold greater CB‑1 binding affinity (Ki) than the corresponding 4‑imidazolyl analog, attributable to optimal hydrogen‑bonding geometry with the receptor [1]. Although the acid form has not been profiled directly as a carboxylic acid, the regioisomeric preference of the scaffold is well‑established.

Pharmacophore Modeling Regioisomer Selectivity Structure‑Based Drug Design

Conformational Pre‑organization via Cyclohexane Ring Reduces Entropic Penalty vs. Flexible‑Chain Analogs in Fragment‑Based Lead Generation

The cyclohexane ring acts as a rigidifying spacer that constrains the carboxylic acid and imidazole groups in a well‑defined spatial orientation, compared to flexible alkyl‑chain analogs such as 2-(1-methyl-1H-imidazol-2-yl)acetic acid or 3-(1-methyl-1H-imidazol-2-yl)propanoic acid. This conformational restriction reduces the entropic penalty upon target binding and generally translates into improved ligand efficiency (LE) and lipophilic ligand efficiency (LLE) in fragment‑based screening cascades .

Fragment‑Based Drug Discovery Conformational Restriction Ligand Efficiency

Patent‑Protected Pharmacophore Space: Imidazolyl‑Substituted Cyclohexane Carboxylic Acids as A II Receptor Antagonist Precursors

The imidazolyl‑substituted cyclohexane carboxylic acid scaffold is a core substructure in the Bayer AG patent family (US 5,508,299; EP 0 581 003), where it is specifically claimed as a key intermediate for A II receptor antagonists with demonstrated in vitro functional antagonism (IC₅₀ values in the nanomolar range for inhibition of angiotensin II‑induced contraction in rabbit aorta rings) [1]. The N‑methyl imidazole variant falls within the generic Markush structure and offers the advantage of reduced acidity at the imidazole N–H, which simplifies downstream amide coupling chemistry.

Angiotensin II Receptor Antagonists Patent Landscape SAR Scaffold History

Recommended Procurement and Application Scenarios for 2-(1-Methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic Acid Based on Quantitative Differentiation


Fragment‑Based Screening Libraries Targeting GPCRs with Imidazole‑Recognizing Orthosteric Sites

The compound’s reduced TPSA (55.12 Ų), favorable log P (1.78), and single H‑bond donor make it an ideal fragment for GPCR screening collections. Its 2‑imidazolyl regiochemistry provides the geometry preferred by many biogenic amine and peptide GPCRs, as documented for CB‑1 receptors [1]. Include at 50–200 mM in DMSO‑d₆ fragment cocktails for STD‑NMR or SPR‑based primary screens.

Solid‑Phase or Solution‑Phase Amide Coupling for Angiotensin II Antagonist Library Enumeration

The free carboxylic acid functionality enables direct HATU‑ or EDC‑mediated amide coupling with diverse amine building blocks, generating libraries of imidazolyl‑cyclohexane carboxamides consistent with the Bayer A II antagonist patent scaffold [2]. The N‑methyl group precludes side reactions at the imidazole nitrogen during coupling, simplifying purification.

CNS‑Penetrant Lead Optimization Programs

With a WLOGP of 1.78 and TPSA below 60 Ų, the compound meets key CNS MPO criteria. Couple the acid with low‑molecular‑weight amines to generate amide leads predicted to cross the blood‑brain barrier, while monitoring for P‑gp efflux in subsequent assays [3].

Chiral Resolution and Stereospecific SAR Studies

The cyclohexane ring bearing the carboxylic acid and imidazole at the 2‑position generates cis/trans diastereomers. Procure enantiopure fractions via chiral SFC for stereospecific SAR studies where relative orientation of the acid and imidazole profoundly affects affinity, as observed in imidazole‑cyclohexane CB‑1 antagonists [1].

Quote Request

Request a Quote for 2-(1-methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.